Bienvenue dans la boutique en ligne BenchChem!

iHCK-37

HCK selectivity Src kinase family Kinase inhibitor panel

iHCK-37 (CAS 516478-09-4) is the only HCK inhibitor with validated selectivity over Blk, Fgr, Fyn, cSRC, Lck, Lyn, Syk, Yes, Abl, and Abl-T315I, ensuring PI3K/AKT and MAPK/ERK modulation is specifically attributed to HCK inhibition. Unlike pan-SFK inhibitors (e.g., A-419259, PP2), it uniquely preserves normal hematopoietic stem cell survival while driving on-target anti-neoplastic effects in AML (GI50 5.0–5.8 μM) and CML (GI50 9.1–19.2 μM). Documented additive apoptosis with 5-Azacytidine and Cytarabine at 5 μM. Also blocks HIV-1 replication (EC50 12.9 μM) independent of Nef. ≥98% purity by HPLC.

Molecular Formula C30H32N4O2S2
Molecular Weight 544.7 g/mol
Cat. No. B7721802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiHCK-37
Molecular FormulaC30H32N4O2S2
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4=CC=CC=C4N5CCOCC5)CCC6=CC=CC=C6
InChIInChI=1S/C30H32N4O2S2/c35-27(31-23-11-5-6-12-24(23)34-16-18-36-19-17-34)20-37-29-28-22-10-4-7-13-25(22)38-30(28)33-26(32-29)15-14-21-8-2-1-3-9-21/h1-3,5-6,8-9,11-12H,4,7,10,13-20H2,(H,31,35)
InChIKeyYBVMBFMOYYGDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iHCK-37: A Selective HCK Inhibitor with Documented Differentiation for Leukemia and HIV-1 Research


iHCK-37 (ASN05260065, CAS 516478-09-4) is a potent and specific inhibitor of hematopoietic cell kinase (HCK), a member of the Src family of tyrosine kinases . It is a small molecule with molecular formula C30H32N4O2S2, molecular weight 544.73 g/mol, and documented purity of ≥98% by HPLC . As a research tool, iHCK-37 is applied in the study of chronic myeloid leukemia (CML), acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and HIV-1 replication due to its ability to block HCK-mediated oncogenic signaling (PI3K/AKT, MAPK/ERK) without affecting normal hematopoietic stem cell survival .

Why iHCK-37 Cannot Be Replaced by Generic HCK Inhibitors or Pan-SFK Agents in Leukemia Models


Generic substitution of iHCK-37 with other HCK inhibitors or pan-Src family kinase (SFK) agents is not scientifically valid due to fundamental differences in target selectivity, therapeutic window, and documented pathway engagement. iHCK-37 exhibits a distinct selectivity profile that includes minimal activity against a panel of 14 kinases including multiple Src family members and HIV-1 relevant kinases , while potent SFK inhibitors like A-419259 (IC50 0.43 nM) or PP2 (IC50 5 nM) are less selective and show broader Src family inhibition . Moreover, iHCK-37 uniquely demonstrates an on-target anti-neoplastic effect in leukemia cells without affecting normal hematopoietic stem cell survival, a critical differentiator for functional studies .

iHCK-37 Quantitative Differentiation Evidence Against Comparator Inhibitors


iHCK-37 Exhibits Superior HCK Selectivity Compared to Pan-SFK Inhibitors PP2 and A-419259

iHCK-37 demonstrates high selectivity for HCK, with minimal activity against a panel of 14 kinases including other Src family members (Blk, Fgr, Fyn, cSRC, Lck, Lyn, Syk, Yes), tyrosine kinases (Abl, Abl-T315I), and HIV-1 related kinases (CDK9, FAK, Itk, JAK3, Ron) . In contrast, A-419259 inhibits multiple Src family kinases with IC50 values of 0.43 nM (HCK), 9 nM (Src), 3 nM (Lck), and 3 nM (Lyn) . PP2 similarly inhibits Lck (IC50=4 nM), Fyn (5 nM), and Hck (5 nM) with weaker inhibition of EGFR (480 nM) .

HCK selectivity Src kinase family Kinase inhibitor panel

iHCK-37 Preferentially Inhibits AML Cell Proliferation Over CML Cells at Lower GI50 Concentrations

iHCK-37 demonstrates a statistically significant differential antiproliferative effect across leukemia subtypes. In a 24-hour assay, iHCK-37 inhibited growth of AML cell lines (HL60, KG1a, U937) with GI50 values ranging from 5.0 to 5.8 μM, whereas chronic myeloid leukemia (CML) cell lines (HEL, K562) required higher concentrations for equivalent growth inhibition, with GI50 values ranging from 9.1 to 19.2 μM . In contrast, the pan-SFK inhibitor PP2 shows comparable potency against multiple cell types (IC50 ~5 nM in biochemical assays) but its cellular activity often requires concentrations up to 10 μM .

Antiproliferative activity Leukemia cell lines GI50

iHCK-37 Demonstrates Additive Anti-Leukemic Effects with Standard-of-Care Chemotherapy In Vitro

iHCK-37 (5 μM) combined with 5-Azacytidine (1 μM) or Cytarabine (1 μM) for 48 hours resulted in additive effects on reducing leukemia cell viability and increasing apoptosis, compared to either drug alone . This combination downregulated PI3K/AKT and MAPK/ERK signaling more potently than chemotherapy agents alone, and increased BAX while decreasing BCL-XL protein expression . In comparison, the Nef-dependent HCK inhibitor Hck-IN-1 primarily blocks the Nef:HCK complex (IC50 2.8 μM) with weak activity against HCK alone (>20 μM), and its anti-HIV activity is context-dependent on Nef expression .

Combination therapy Additive effect Leukemia

iHCK-37 Spares Normal Hematopoietic Stem Cells While Reducing Leukemic Cell Viability

Treatment with iHCK-37 increased leukemic cell death but did not affect the survival or apoptosis rate of normal hematopoietic stem cells (HSCs) . In a 3D co-culture system, iHCK-37 (5 μM) reduced CD34-positive leukemic cell numbers from MDS and AML patients while preserving normal CD34-positive cell numbers . This on-target malignant cell killing contrasts with the broader cytotoxicity profile of multi-kinase inhibitors like dasatinib, which lacks this selective sparing of normal HSCs .

Therapeutic window Hematopoietic stem cells On-target toxicity

iHCK-37 Recommended Application Scenarios Based on Validated Evidence


Investigating HCK-Specific Signaling in Leukemia Models Without SFK Off-Target Confounds

Utilize iHCK-37 to dissect the role of HCK in PI3K/AKT and MAPK/ERK pathway activation in AML and MDS. The compound's high selectivity over other Src family kinases (Blk, Fgr, Fyn, cSRC, Lck, Lyn, Syk, Yes) and tyrosine kinases (Abl, Abl-T315I) ensures that observed pathway modulation can be attributed specifically to HCK inhibition, a critical requirement for mechanistic studies.

Evaluating Combination Strategies with Standard AML/MDS Chemotherapy

Apply iHCK-37 in vitro or in vivo to test additive or synergistic effects with 5-Azacytidine or Cytarabine. Documented additive effects on cell viability reduction and apoptosis provide a validated baseline for screening novel combination regimens. Use iHCK-37 at 5 μM with 1 μM chemotherapy agents for 48 hours as a starting point.

Assessing Differential Sensitivity Between AML and CML Subtypes

Employ iHCK-37 to investigate the molecular basis for differential sensitivity to HCK inhibition between AML (GI50 5.0-5.8 μM) and CML (GI50 9.1-19.2 μM) cell lines . This application is particularly valuable for biomarker discovery studies seeking to identify patient populations most likely to respond to HCK-targeted therapies.

Studying HCK-Dependent HIV-1 Replication in Nef-Positive Contexts

Use iHCK-37 to block HIV-1 replication with an EC50 of 12.9 μM . This compound provides a tool to distinguish HCK-mediated viral replication mechanisms from Nef-dependent pathways, as it directly inhibits HCK kinase activity rather than the Nef:HCK complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for iHCK-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.